2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-4-9-19(18(10-13)28-3)30(26,27)23-16-7-5-15(6-8-16)17-12-29-21-22-14(2)11-20(25)24(17)21/h4-12,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCLLQQIQLUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C29H32N2O6S
- CAS Number : 5516-88-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to the thiazole and pyrimidine moieties present in its structure. These functional groups are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine rings often exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives of pyrimidine showed potent activity against various bacterial strains including E. coli and S. aureus, suggesting that similar compounds may possess comparable effects due to structural similarities .
Table 1: Antimicrobial Activity of Thiazole and Pyrimidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| 2-Methoxy... | B. subtilis | Unknown (to be determined) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.
- One notable study reported that thiazole-containing compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .
Table 2: Anticancer Activity Against Various Cell Lines
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Methoxy Group : The presence of a methoxy group at position 4 has been linked to enhanced antimicrobial activity.
- Thiazole and Pyrimidine Rings : These rings contribute to the interaction with biological targets, enhancing the compound’s efficacy against pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives and tested them against a panel of microbial strains. The results indicated that modifications similar to those in 2-methoxy... significantly improved antimicrobial action, particularly against resistant strains .
- Cytotoxicity Assessment : In an assessment of cytotoxicity, compounds structurally related to 2-methoxy... were tested for hemolytic activity. The results showed low toxicity at therapeutic concentrations, supporting the safety profile for potential clinical applications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial pathogens. The following key findings illustrate its potential as an antimicrobial agent:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited notable inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with MIC values indicating strong antimicrobial activity .
- Biofilm Suppression : It has been shown to suppress biofilm formation in multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, which are associated with severe hospital-acquired infections. This property positions it as a candidate for developing new antimicrobial therapies .
Anticancer Properties
The anticancer potential of 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide has been explored through various in vitro studies:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HCT-116, HeLa, and MCF-7. The IC50 values for these cell lines were below 100 μM, indicating its potency as an anticancer agent .
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells by increasing phosphatidylserine translocation and altering mitochondrial membrane potential, leading to cell cycle arrest and enhanced apoptotic activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole-Pyrimidine Scaffold | Enhances interaction with biological targets |
| Benzenesulfonamide Moiety | Contributes to antimicrobial and anticancer properties |
| Methoxy Group | Influences solubility and bioavailability |
This table summarizes how specific structural components influence the biological activity of the compound, guiding further modifications for enhanced therapeutic effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core thiazolo[3,2-a]pyrimidine formation : Cyclization of precursors (e.g., amines and diketones) under reflux conditions (e.g., formic acid, 10 hours) to generate the heterocyclic scaffold .
Sulfonamide coupling : Reaction of the core with activated benzenesulfonyl chloride derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .
Purification : Recrystallization from ethanol or methanol yields high-purity products (>98% HPLC) .
Q. How is the crystal structure of this compound characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data collection : Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å) at 100–296 K to minimize thermal motion artifacts .
- Refinement : R factors (e.g., 0.034–0.058) and data-to-parameter ratios (>15:1) ensure structural accuracy .
- Bond analysis : Mean C–C bond lengths (0.003–0.004 Å) confirm hybridization and resonance effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or product purity during synthesis?
- Methodology :
- Computational reaction path screening : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, narrowing optimal conditions (e.g., solvent, temperature) .
- Experimental validation : Iterative testing of computational predictions (e.g., varying catalysts or stoichiometry) with HPLC monitoring to track impurities .
Q. What strategies enhance selectivity in target binding for this compound?
- Methodology :
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) to the benzenesulfonamide or thiazolo-pyrimidine moieties to modulate steric/electronic interactions .
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) against recombinant enzymes (e.g., kinases, PDEs) to quantify IC₅₀ values .
Q. How can computational modeling optimize the synthesis pathway?
- Methodology :
- Reaction design platforms : Tools like ICReDD integrate quantum mechanics (QM) and machine learning to predict reaction feasibility, reducing trial-and-error experimentation .
- Solvent/catalyst screening : Molecular dynamics (MD) simulations assess solvent polarity effects or catalyst-substrate interactions (e.g., hydrogen bonding in DMF) .
Q. What are the implications of substituent variations on biological activity?
- Case study :
- Chlorophenyl substitution : Evidence from similar thiazolo-pyrimidine derivatives shows enhanced enzyme inhibition (e.g., 4-chlorophenyl groups in thieno-triazolo-pyrimidines increase PDE4B binding affinity by 30%) .
- Trifluoromethyl groups : Improve metabolic stability and lipophilicity (logP >3), as seen in related benzenesulfonamide inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
